

# An In-Depth Technical Guide to 4-Ethylpicolinamide: Structure, Properties, and Potential Applications

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## Compound of Interest

Compound Name: 4-Ethylpicolinamide

Cat. No.: B1501160

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## Abstract

**4-Ethylpicolinamide**, a derivative of picolinamide, is a compound of interest within medicinal chemistry due to the established and diverse biological activities of the picolinamide scaffold. While specific data for **4-Ethylpicolinamide** is not extensively available in public literature, this guide provides a comprehensive overview of its predicted chemical structure and properties by drawing parallels with closely related analogs. This document outlines potential synthetic routes, predicted physicochemical properties, and explores possible pharmacological activities based on the known behavior of similar compounds. All quantitative data for analogous compounds is presented in structured tables for comparative analysis, and a representative experimental workflow for its synthesis is provided.

## Chemical Structure and Identification

**4-Ethylpicolinamide**, also systematically named 4-ethylpyridine-2-carboxamide, is characterized by a pyridine ring substituted with an ethyl group at the 4-position and a carboxamide group at the 2-position.

Table 1: Chemical Identifiers for **4-Ethylpicolinamide**

Identifier	Value
IUPAC Name	4-ethylpyridine-2-carboxamide
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O
Molecular Weight	150.18 g/mol
SMILES	<chem>CCC1=CC=NC(=C1)C(=O)N</chem>
InChI Key	(Not available)
CAS Number	(Not available)

## Physicochemical Properties (Predicted and Comparative)

Direct experimental data for the physicochemical properties of **4-Ethylpicolinamide** are not readily available. However, we can infer its likely properties by examining data from structurally similar compounds. For context, data for 4-Chloro-N-methylpicolinamide is provided. The replacement of a chloro group with an ethyl group would be expected to decrease the melting point and boiling point, and slightly decrease water solubility.

Table 2: Physicochemical Properties of a Related Picolinamide Derivative

Property	4-Chloro-N-methylpicolinamide[1][2]
Melting Point	41-43 °C[1]
Boiling Point	317.8±27.0 °C (Predicted)[1]
Density	1.264±0.06 g/cm <sup>3</sup> (Predicted)[1]
Solubility	Chloroform (Slightly), Dichloromethane (Slightly), Ethyl Acetate (Slightly)[1]
logP (Predicted)	1.1[2]

## Synthesis of 4-Ethylpicolinamide

A plausible synthetic route to **4-Ethylpicolinamide** would involve a multi-step process starting from a commercially available pyridine derivative. A common strategy for introducing an alkyl group at the 4-position of a pyridine ring is the Minisci reaction. Following the alkylation, the precursor can be converted to the corresponding picolinamide.

## General Synthetic Pathway

A potential synthetic pathway can be conceptualized as follows:

- **C-4 Ethylation of a Pyridine Precursor:** Starting with a suitable pyridine precursor, such as 4-cyanopyridine or a pyridine N-oxide derivative, a Minisci-type radical ethylation reaction could be employed to introduce the ethyl group at the 4-position.
- **Hydrolysis to 4-Ethylpicolinic Acid:** The resulting 4-ethylpyridine derivative with a nitrile or other functional group at the 2-position would then be hydrolyzed under acidic or basic conditions to yield 4-ethylpicolinic acid.
- **Amidation to 4-Ethylpicolinamide:** The final step would involve the amidation of 4-ethylpicolinic acid. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with ammonia.

## Detailed Experimental Protocol (Representative)

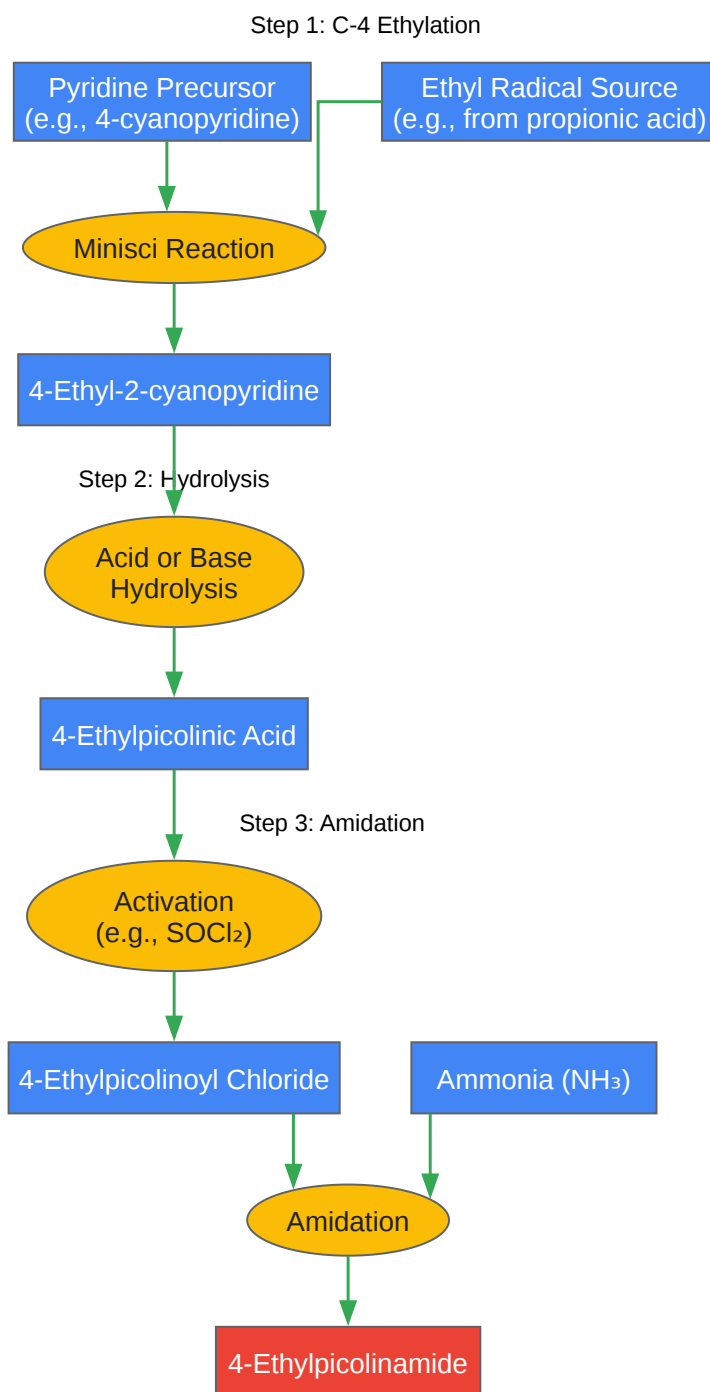
The following is a representative, detailed experimental protocol for the final amidation step, adapted from general procedures for the synthesis of picolinamides.

### Step 3: Amidation of 4-Ethylpicolinic Acid

- **Materials:** 4-Ethylpicolinic acid, Thionyl chloride ( $\text{SOCl}_2$ ), Dichloromethane (DCM), Ammonia (aqueous solution or gas).
- **Procedure:**
  - To a solution of 4-ethylpicolinic acid (1 equivalent) in anhydrous dichloromethane (DCM), slowly add thionyl chloride (1.2 equivalents) at 0 °C under an inert atmosphere.

- Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
- The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-ethylpicolinoyl chloride.
- The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C.
- A solution of aqueous ammonia (2-3 equivalents) is added dropwise to the cooled solution of the acid chloride.
- The reaction mixture is stirred at room temperature for 1-2 hours.
- The reaction is quenched with water, and the organic layer is separated.
- The aqueous layer is extracted with DCM.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **4-Ethylpicolinamide**.

## General Synthetic Workflow for 4-Ethylpicolinamide

[Click to download full resolution via product page](#)Caption: Proposed synthetic workflow for **4-Ethylpicolinamide**.

## Spectroscopic Data (Predicted)

No experimental spectroscopic data for **4-Ethylpicolinamide** has been found. The following are predicted key features based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Features for **4-Ethylpicolinamide**

Technique	Predicted Key Signals
<sup>1</sup> H NMR	- Aromatic protons on the pyridine ring.- Quartet and triplet signals corresponding to the ethyl group.- Broad singlet for the -NH <sub>2</sub> protons of the amide.
<sup>13</sup> C NMR	- Resonances for the pyridine ring carbons.- Signals for the ethyl group carbons.- A downfield signal for the carbonyl carbon of the amide.
IR Spectroscopy	- N-H stretching vibrations of the primary amide (around 3100-3500 cm <sup>-1</sup> ).- C=O stretching vibration of the amide (around 1650-1690 cm <sup>-1</sup> ).- C-H stretching of the ethyl group and aromatic ring.- C=N and C=C stretching of the pyridine ring.
Mass Spectrometry	- A molecular ion peak (M <sup>+</sup> ) at m/z = 150.

## Potential Pharmacological Activity and Signaling Pathways

The picolinamide scaffold is a known pharmacophore present in a variety of biologically active compounds. Derivatives have shown a range of activities including antibacterial, antifungal, and as inhibitors of various enzymes.<sup>[3][4][5][6][7]</sup>

### Antifungal Activity

Certain picolinamide and benzamide derivatives have been identified as having antifungal properties.<sup>[3][4]</sup> Their mechanism of action has been linked to the inhibition of the lipid-transfer

protein Sec14.[3][4] This protein is crucial for the viability of fungal cells, and its inhibition disrupts essential cellular processes.

## Acetylcholinesterase Inhibition

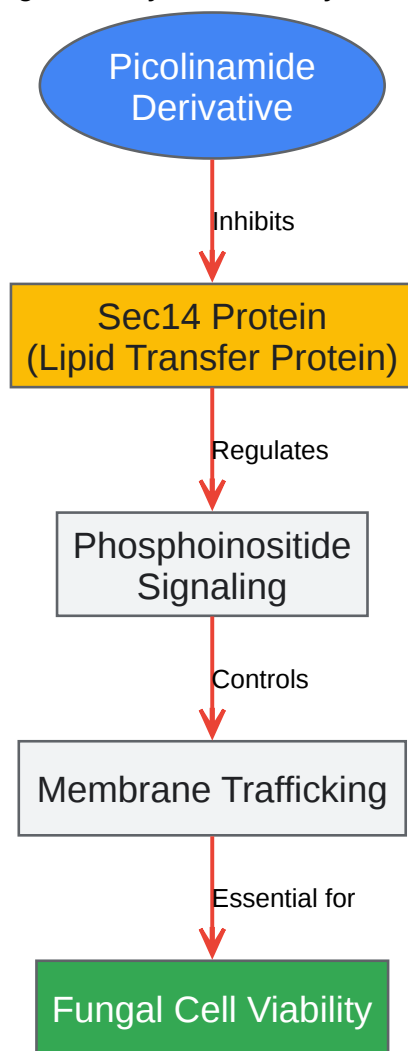
Some picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[5]

Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The structure-activity relationship studies of these derivatives suggest that the substitution pattern on the picolinamide core significantly influences their inhibitory activity.[5]

## Potential Signaling Pathway Involvement

Given the known activities of picolinamide derivatives, **4-Ethylpicolinamide** could potentially interact with various signaling pathways. For instance, if it were to exhibit antifungal activity via Sec14 inhibition, it would disrupt the phosphoinositide signaling pathway, which is vital for membrane trafficking and cell signaling in fungi.

## Hypothetical Signaling Pathway Inhibition by a Picolinamide Derivative



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Caption: Potential mechanism of antifungal action via Sec14 inhibition.

## Conclusion

While **4-Ethylpicolinamide** is not a widely documented compound, this technical guide provides a foundational understanding of its structure, predicted properties, and potential biological activities based on established chemical principles and the known characteristics of



its structural analogs. The outlined synthetic strategies offer a practical approach for its preparation, enabling further investigation into its physicochemical and pharmacological profiles. The diverse activities of the picolinamide scaffold suggest that **4-Ethylpicolinamide** could be a valuable candidate for further research in drug discovery and development. Future experimental work is necessary to validate the predicted properties and explore the full therapeutic potential of this compound.

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